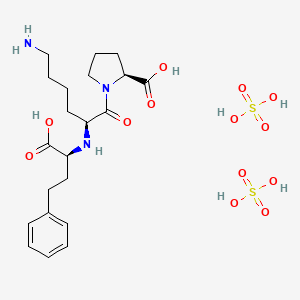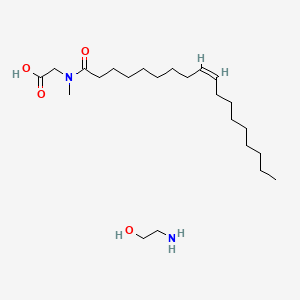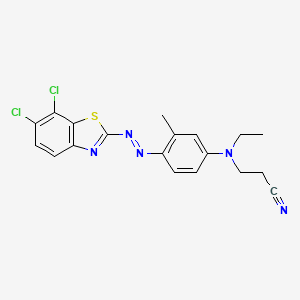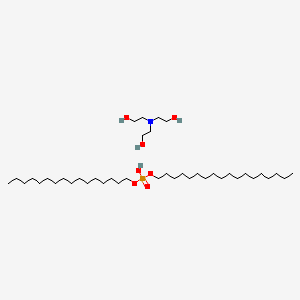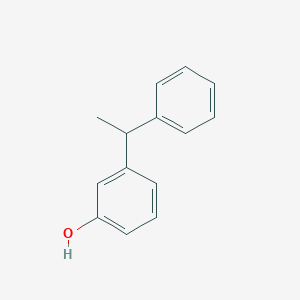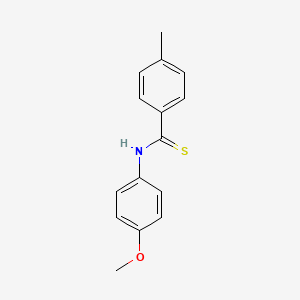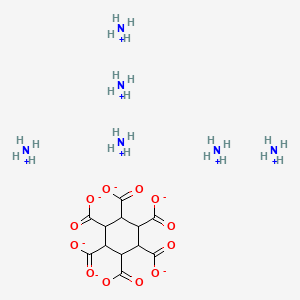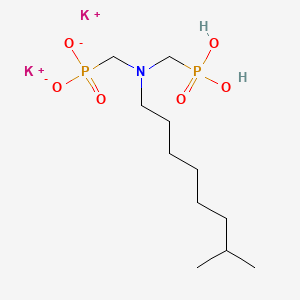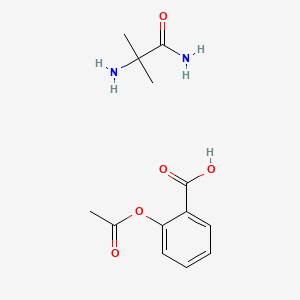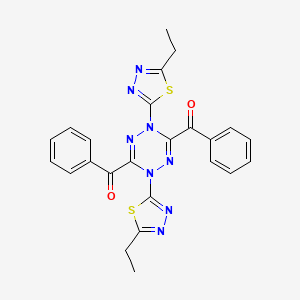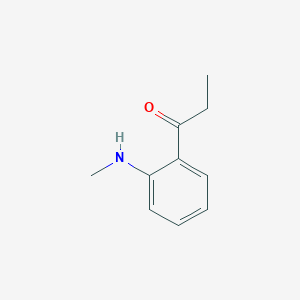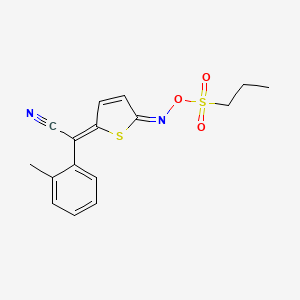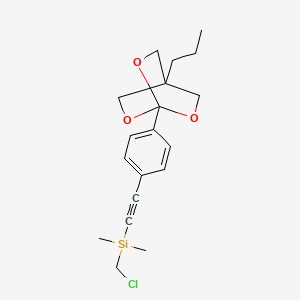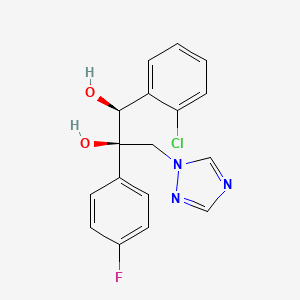
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and triazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.
Cyclization reactions: to form the triazole ring.
Hydroxylation: to introduce the diol functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, nitro compounds.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.
Antifungal Agents: The triazole ring suggests potential antifungal activity.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. For example:
Pharmaceuticals: It may inhibit specific enzymes or receptors.
Catalysis: It may act as a ligand, facilitating the catalytic cycle.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a bromine atom instead of fluorine.
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a methyl group instead of fluorine.
Uniqueness
- The presence of the fluorophenyl group may impart unique electronic properties.
- The specific stereochemistry (1S,2R) could influence its biological activity and interactions.
特性
CAS番号 |
107659-54-1 |
|---|---|
分子式 |
C17H15ClFN3O2 |
分子量 |
347.8 g/mol |
IUPAC名 |
(1S,2R)-1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChIキー |
CYSKPKUZLLBZCA-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


